![molecular formula C12H17N5O5 B12326754 (2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine: is a modified nucleoside derived from the DNA base guanine. It is formed when the guanine base undergoes alkylation at the O6 position with a 2-hydroxyethyl group. This compound is of significant interest in the field of biochemistry and molecular biology due to its role in DNA damage and repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. One common method is to react 2’-deoxyguanosine with ethylene oxide under controlled conditions to introduce the 2-hydroxyethyl group at the O6 position. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified using chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine are not well-documented, the general approach would involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to 2’-deoxyguanosine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed:
- Oxidation products include O(6)-(2-oxoethyl)-2’-deoxyguanosine and O(6)-(2-carboxyethyl)-2’-deoxyguanosine.
- Reduction products include 2’-deoxyguanosine.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is used as a model compound to study DNA alkylation and repair mechanisms. It helps in understanding the chemical behavior of alkylated DNA bases and their interactions with repair enzymes.
Biology: In molecular biology, this compound is used to investigate the effects of DNA damage on cellular processes. It serves as a marker for oxidative stress and DNA repair efficiency in cells.
Medicine: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is studied for its role in carcinogenesis. The presence of this modified nucleoside in DNA is associated with mutagenesis and cancer development, making it a potential biomarker for cancer diagnosis and prognosis.
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting DNA repair pathways. It also serves as a reference standard in analytical chemistry for the detection and quantification of DNA adducts.
Mécanisme D'action
O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine exerts its effects by interfering with the normal base-pairing properties of guanine. The 2-hydroxyethyl group at the O6 position can form abnormal hydrogen bonds with thymine instead of cytosine, leading to G:C to A:T transition mutations. This mispairing can result in DNA replication errors and genomic instability. The compound is recognized and repaired by the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which transfers the alkyl group from the O6 position to a cysteine residue in its active site, thereby restoring the normal guanine base.
Comparaison Avec Des Composés Similaires
O(6)-Methyl-2’-deoxyguanosine: Another alkylated guanine derivative with a methyl group at the O6 position.
O(6)-Ethyl-2’-deoxyguanosine: Similar to O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine but with an ethyl group instead of a hydroxyethyl group.
O(6)-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.
Uniqueness: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxyethyl group, which introduces additional hydrogen bonding potential and alters the compound’s chemical reactivity compared to other alkylated guanine derivatives. This uniqueness makes it particularly useful in studying specific DNA repair pathways and the effects of oxidative stress on DNA.
Propriétés
IUPAC Name |
5-[2-amino-6-(2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDOLZXZOEIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
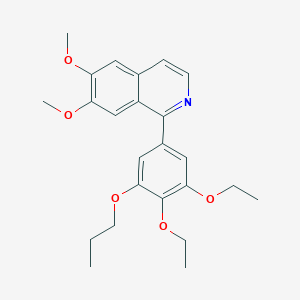
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
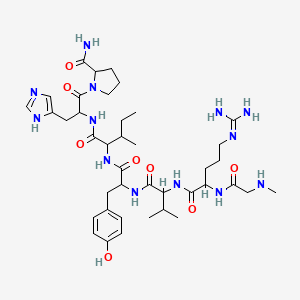
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
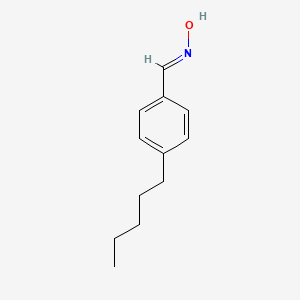
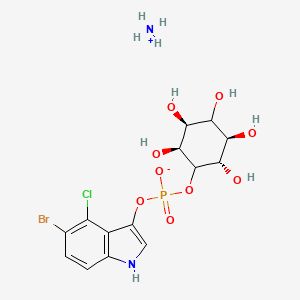


![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
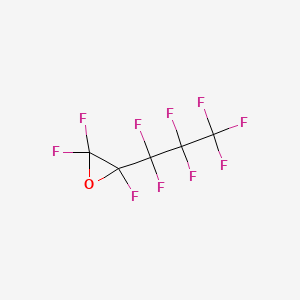
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
